Cas no 4442-59-5 ((2,3-dihydro-1,4-benzodioxin-2-yl)methanamine)
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine
- (2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE
- 1,4-Benzodioxin-2-methanamine,2,3-dihydro-
- 2-(AMINOMETHYL)BENZODIOXAN
- 2,3-dihydro-1,4-benzodioxin-3-ylmethanamine
- 2-Aminomethyl-1,4-benzodioxane
- 2-Aminomethylbenzodioxan
- C-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-methylamine
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine
- 1,4-BENZODIOXAN-2-METHYLAMINE
- 2-(3-CHLORO-4-FLUOROPHENOXY)ACETOHYDRAZIDE
- 2-aminomethyl-1,4-benzodioxan
- 2-aminomethyl-2,3-dihydro-1,4-benzodioxine
- Aminomethylbenzodioxan
- C-(2,3-dihydrobenzo[1,4]dioxin-2-yl)methylamine
- Fourneau 946
- LP 1 (pharmaceutical)
- (2,3-Dihydrobenzo-1,4-dioxin-2-yl)methylamine
- 2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine
- (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
- NS00049140
- EINECS 224-671-6
- (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine
- 4442-59-5
- 1,4-benzodioxan-2-ylmethylamine
- BP-11133
- 2H,3H-benzo[e]1,4-dioxan-2-ylmethylamine
- A7054
- (S)-2,3-dihydro-1,4-Benzodioxin-2-methanamine
- 4-CHLORO-3-NITROBENZENESULFONICACID,SODIUMSALT
- NSC116045
- BB 0251426
- 946F
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
- AKOS016343768
- 2-Aminomethyl-1,4-benzodioxane, 97%
- SDCCGMLS-0065918.P001
- SY014251
- FS-1497
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethanamine #
- FT-0603870
- MFCD00203985
- FT-0609626
- CS-0005269
- 2,3-Dihydro-1,4-benzodioxin-2-methanamine
- NSC-116045
- 2-aminomethylbenzodioxane
- Racemic 2,3-dihydro-1,4-benzdioxin-2-ylmethylamine
- MFCD10697675
- AB60219
- LP 1
- (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amine
- SY250683
- SCHEMBL11484814
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethanamine
- SCHEMBL407540
- DTXSID801305746
- 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-
- HMS1704K03
- J-500558
- EN300-34206
- AMY21601
- 2-aminomethylbenzo-1,4-dioxan
- 2,3-Dihydro-1,4-benzodioxin-2-methylamine
- BRN 0150152
- AB60220
- Oprea1_026835
- F1967-0114
- FT-0603871
- NSC 116045
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl) methanamine
- 2,3-dihydro-benzo[1,4]dioxin-2-ylmethylamine
- Racemic 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine
- AKOS000200095
- 2,3-dihydrobenzo[1,4]dioxin-2-ylmethylamine
- aminomethyl-1,4-benzodioxane
- DB-070707
- 2,3-dihydro-1,4-benzodioxin-2-methylamine;2-Aminomethyl-1,4-benzodioxane
- STK500538
- BBL020222
- ALBB-009357
- DB-020531
-
- MDL: MFCD00203985
- Inchi: 1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2
- InChI Key: JHNURUNMNRSGRO-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OCC1CN
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 44.5
Experimental Properties
- Color/Form: Liquid
- Density: 1.1679 g/mL at 25 °C
- Boiling Point: 105-110 °C/3 mmHg
- Flash Point: 124.1°C
- Refractive Index: n20/D 1.5594
- PSA: 44.48000
- LogP: 1.48540
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 2735
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26; S36/37/39
- RTECS:DF3676000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
- Risk Phrases:R34
- Safety Term:S26-S36/37/39
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011810-1g |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine |
4442-59-5 | 1g |
632.0CNY | 2021-08-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011810-500mg |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine |
4442-59-5 | 500mg |
437.0CNY | 2021-08-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN157-50mg |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine |
4442-59-5 | 97% | 50mg |
118.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN157-250mg |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine |
4442-59-5 | 97% | 250mg |
448CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN157-1g |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine |
4442-59-5 | 97% | 1g |
659.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 678848-1G |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine |
4442-59-5 | 1g |
¥584.2 | 2023-11-29 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170391-1g |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine |
4442-59-5 | 97% | 1g |
¥456.90 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0035-1g |
2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine |
4442-59-5 | 97% | 1g |
424.02CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0035-5g |
2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine |
4442-59-5 | 97% | 5g |
1424.71CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0035-25g |
2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine |
4442-59-5 | 97% | 25g |
5580.12CNY | 2021-05-08 |
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Suppliers
(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
Comprehensive Overview of (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS No. 4442-59-5): Properties, Applications, and Research Insights
The compound (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS No. 4442-59-5) is a structurally unique organic molecule featuring a benzodioxin core coupled with an aminomethyl functional group. This combination grants it versatile chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. The benzodioxin scaffold is known for its stability and bioactivity, while the methanamine moiety enhances its reactivity, enabling diverse derivatization pathways.
Recent studies highlight the growing demand for benzodioxin derivatives in drug discovery, particularly for their potential in modulating neurological and cardiovascular targets. Researchers are exploring CAS 4442-59-5 as a precursor for novel small-molecule therapeutics, given its ability to interact with G-protein-coupled receptors (GPCRs). This aligns with the current trend of targeting orphan receptors and allosteric binding sites, topics frequently searched in academic and industry databases.
From a synthetic perspective, the compound’s chiral center at the 2-position of the dihydrobenzodioxin ring opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis. Laboratories are optimizing routes to produce high-purity 4442-59-5 using green chemistry principles, addressing the rising interest in sustainable synthesis and atom economy. Such advancements cater to the pharmaceutical industry’s need for cost-effective intermediates with minimal environmental impact.
Analytical characterization of (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure precise quality control, a critical factor for regulatory compliance in API manufacturing. The compound’s logP and pKa values, often queried in computational chemistry forums, are key to predicting its ADME profiles in drug design.
Beyond pharmaceuticals, CAS 4442-59-5 finds niche applications in functional materials, such as photoactive polymers and ligands for metal-organic frameworks (MOFs). Its electron-rich aromatic system makes it a candidate for optoelectronic devices, resonating with the surge in searches for organic semiconductors and energy storage materials.
Safety and handling of 4442-59-5 adhere to standard laboratory protocols, with emphasis on proper ventilation and personal protective equipment (PPE). While not classified as hazardous under major regulatory frameworks, its amine functionality warrants cautious storage to prevent oxidative degradation—a point frequently discussed in chemical safety forums.
In summary, (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine exemplifies the intersection of medicinal chemistry and material science. Its multifaceted applications, coupled with ongoing research into its structure-activity relationships (SAR), ensure its relevance in both academic and industrial settings. As the scientific community continues to explore benzodioxin-based scaffolds, this compound remains a valuable tool for innovation.
4442-59-5 ((2,3-dihydro-1,4-benzodioxin-2-yl)methanamine) Related Products
- 46049-49-4((S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine)
- 61248-81-5(2-Propanol, 1-amino-3-(2-methoxyphenoxy)-, (R)-)
- 46049-48-3([(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine)
- 1618-03-7((2,3-dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine)
- 437765-36-1(Phenol,2-[(2S)-3-amino-2-hydroxypropoxy]-)
- 1446-27-1(1,4-Benzodioxan-2-methanamine Hydrochloride)
- 951915-78-9(2-(2-ethoxyphenoxy)propan-1-amine)
- 2242-31-1((2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amine)
- 61248-82-6(2-Propanol, 1-amino-3-(2-methoxyphenoxy)-, (S)-)
- 63257-76-1(2-Propanol,1-amino-3-(2-methoxyphenoxy)-)